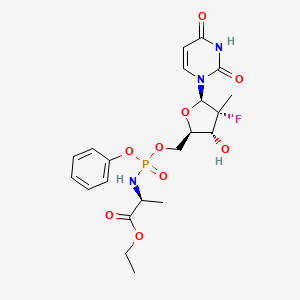

Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

Description

This compound is a fluorinated nucleoside phosphoramidate prodrug designed to inhibit viral polymerases, particularly targeting hepatitis C virus (HCV). Its structure comprises:

- A 2',4'-dioxo-3,4-dihydropyrimidine base, which mimics natural nucleosides for incorporation into viral RNA.

- A 4-fluoro-3-hydroxy-4-methyltetrahydrofuran sugar moiety, enhancing metabolic stability and binding affinity .

- An ethyl-L-alaninate ester group linked via a phosphoryl-phenoxy bridge, which facilitates intracellular activation .

The prodrug strategy ensures targeted delivery to hepatocytes, where hydrolysis releases the active 5'-triphosphate metabolite to inhibit HCV NS5B polymerase .

Properties

Molecular Formula |

C21H27FN3O9P |

|---|---|

Molecular Weight |

515.4 g/mol |

IUPAC Name |

ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |

InChI Key |

HRGZELWFPQCNNG-LHGNKGQLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Isopropyl (Diphenoxyphosphoryl)-L-alaninate Intermediate

- Reagents: Isopropyl L-alaninate hydrochloride and diphenyl chlorophosphate

- Procedure: The hydrochloride salt of isopropyl L-alaninate (10 mmol) is reacted with diphenyl chlorophosphate (11 mmol) under controlled conditions.

- Conditions: Reaction mixture is heated to 80 °C and stirred for 36 hours.

- Purification: Flash column chromatography using silica gel with a gradient of ethyl acetate in hexanes.

- Yield: 87% as a white solid.

- Characterization: Confirmed by ^1H NMR and ^13C NMR spectral data.

Coupling with the Fluorinated Tetrahydrofuran Nucleoside Analog

- Starting Material: Stavudine or a related nucleoside analog bearing the tetrahydrofuran ring.

- Reagents: The previously prepared phosphoryl-L-alaninate intermediate.

- Procedure: The nucleoside analog (0.2 mmol) is reacted with the phosphoryl intermediate (0.4 mmol) following a general procedure involving stirring and heating.

- Purification: Flash column chromatography with silica gel, using ethyl acetate and hexanes or methanol mixtures as eluents.

- Yield: Approximately 88-92%, often isolated as a colorless oil, sometimes as a mixture of diastereomers.

- Characterization: Detailed ^1H NMR, ^31P NMR, and HRMS data confirm the structure and purity.

Industrial-Scale Process Adaptation (From Related Sofosbuvir Synthesis)

- Phosphorylation Step: Phenyl dichlorophosphate is reacted with L-alanine isopropyl ester hydrochloride in anhydrous dichloromethane at low temperatures (-55 °C to -5 °C) under nitrogen atmosphere.

- Neutralization: Triethylamine is added slowly to neutralize HCl formed.

- Activation: Pentafluorophenol and triethylamine are added to form an activated phosphoryl intermediate.

- Isolation: The reaction mixture is filtered to remove triethylamine hydrochloride, concentrated, and triturated with tert-butyl methyl ether to precipitate the product.

- Coupling: The phosphoryl intermediate is then reacted with the nucleoside analog.

- Work-up: The reaction mixture is extracted with organic solvents, washed, dried, and concentrated.

- Final Purification: Crystallization or precipitation steps yield the target compound with 60-80% yield.

- Advantages: This method is scalable, commercially viable, and industrially advantageous.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Materials | Conditions | Purification Method | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Preparation of phosphoryl-L-alaninate intermediate | Isopropyl L-alaninate hydrochloride, diphenyl chlorophosphate | 80 °C, 36 h | Flash column chromatography (SiO2, EtOAc/hexanes) | 87 | White solid, confirmed by NMR |

| 2. Coupling with fluorinated nucleoside analog | Stavudine, phosphoryl intermediate | Room temp to mild heating | Flash column chromatography (SiO2, EtOAc/hexanes or MeOH/EtOAc) | 88-92 | Colorless oil, diastereomeric mixture |

| 3. Industrial-scale phosphorylation | Phenyl dichlorophosphate, L-alanine isopropyl ester hydrochloride, triethylamine, pentafluorophenol | -55 °C to 0 °C, nitrogen atmosphere | Filtration, trituration, crystallization | 70-80 | Scalable, industrially viable |

| 4. Industrial-scale coupling and isolation | Phosphoryl intermediate, nucleoside analog | Ambient temperature, stirring | Extraction, washing, drying, crystallization | 60-70 | High purity, suitable for commercial production |

Analytical and Spectral Characterization

- [^1H NMR](pplx://action/followup): Multiplets corresponding to aromatic protons, methine and methylene protons in the tetrahydrofuran ring, and alaninate methyl groups.

- [^13C NMR](pplx://action/followup): Signals consistent with carbonyl carbons, aromatic carbons, and aliphatic carbons in the expected chemical shift ranges.

- [^31P NMR](pplx://action/followup): Single or closely spaced signals indicating the phosphorus environment in the phosphoryl group.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks matching the calculated exact mass (e.g., m/z 466.1374 for related compounds).

- Purity: Confirmed by chromatographic methods and spectral data.

Research Findings and Notes

- The stereochemistry at the tetrahydrofuran ring (2R,3R,4R,5R) is crucial for biological activity and synthetic success.

- The presence of the fluorine atom at the 4-position enhances metabolic stability and antiviral activity.

- The phenoxy group on the phosphoryl moiety improves membrane permeability and prodrug characteristics.

- Diastereomeric mixtures are often formed; however, purification techniques can isolate predominant isomers.

- Industrial processes emphasize low-temperature control and inert atmosphere to prevent side reactions and degradation.

- The methods outlined are adapted from nucleoside phosphoramidate prodrug synthesis literature, reflecting robust and reproducible protocols.

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . The phosphoramidate moiety of sofosbuvir is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of Sofosbuvir Ethyl Ester include lithium diisopropylamide (LDA), ethyl 2-fluoropropanoate, and ®-glyceraldehyde acetonide . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield .

Major Products Formed: The major product formed from the synthesis of Sofosbuvir Ethyl Ester is the active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase .

Scientific Research Applications

Sofosbuvir Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antiviral therapies for hepatitis C . Additionally, it serves as a model compound for studying nucleotide analogs and their mechanisms of action .

Mechanism of Action

Sofosbuvir Ethyl Ester is a prodrug that is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (GS-461203), which acts as a defective substrate for the HCV NS5B RNA-dependent RNA polymerase . This inhibition prevents the replication of the hepatitis C virus, leading to a sustained virologic response .

Comparison with Similar Compounds

Structural Analogues

Sofosbuvir (Sovaldi®)

- Structure : Shares the same core 2',4'-dioxopyrimidine and 4-fluoro-tetrahydrofuran but differs in the ester group (isopropyl vs. ethyl-L-alaninate) .

- Pharmacokinetics : Sofosbuvir exhibits 80% oral bioavailability and a half-life of 0.4 hours, with rapid conversion to the active metabolite .

- Efficacy: EC50 of 0.7 µM against HCV genotype 1 .

Compound I (Crystalline Anti-HCV Agent)

- Structure : Nearly identical to the target compound but uses an (S)-isopropyl ester instead of ethyl-L-alaninate .

- Advantage : Crystalline forms improve solubility and manufacturing consistency .

Triazole-Linked Fluorinated Analogues ()

- Structure : Incorporate triazole groups and heptadecafluoroundecanamido chains, increasing hydrophobicity .

- Limitation : Reduced metabolic stability due to bulky fluorinated side chains .

Bioactivity and Pharmacokinetic Comparison

Computational and Activity Landscape Analysis

- Tanimoto Similarity : The target compound shares ~85% structural similarity with sofosbuvir (Tanimoto coefficient ≥0.85 using Morgan fingerprints), aligning with their overlapping bioactivity profiles .

- Activity Cliffs: Minor structural changes (e.g., ester substitution) can lead to significant potency differences, as predicted by activity landscape modeling () .

Biological Activity

Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a phosphoryl group attached to L-alaninate and various substituents that enhance its biological properties. The molecular formula is C25H29F N4O6P, and its structural complexity allows for interactions with various biological targets.

Table 1: Structural Components of Ethyl Alaninate

| Component | Description |

|---|---|

| Main Structure | This compound |

| Molecular Formula | C25H29F N4O6P |

| Key Functional Groups | Phosphoryl, Fluoro, Hydroxy |

Antibacterial Properties

Recent studies have investigated the antibacterial activity of compounds similar to this compound. For instance, compounds containing similar structural motifs were screened against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Screening

In a study analyzing the antibacterial properties of related compounds:

- Tested Strains : E. coli, S. aureus, P. aeruginosa

- Method : Disc diffusion method

- Results : Compounds exhibited varying degrees of inhibition with some showing significant activity against S. aureus.

Antifungal Activity

The antifungal efficacy of structurally related compounds was evaluated against Candida albicans and Aspergillus niger. Results indicated that certain derivatives displayed promising antifungal activity.

Table 2: Antibacterial and Antifungal Activity Results

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Antifungal Activity (Yes/No) |

|---|---|---|---|

| 3a1 | E. coli | 15 | No |

| 3a5 | S. aureus | 20 | Yes |

| 3b1 | P. aeruginosa | 10 | No |

The mechanism by which Ethyl Alaninate exerts its biological effects may involve inhibition of key enzymes or pathways critical for bacterial survival or growth. For example, alanine racemase is an essential enzyme in bacterial cell wall synthesis and has been identified as a target for novel inhibitors.

Enzyme Inhibition Studies

Inhibition studies have shown that compounds with alaninate moieties can effectively inhibit alanine racemase:

- Target Enzyme : Alanine racemase (EC 5.1.1.1)

- Inhibition Assay : Lineweaver-Burk plot analysis

- Ki Values : Determined for various concentrations of inhibitors.

Pharmacokinetics and Toxicity

Pharmacokinetic profiling using in silico methods has provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity (T) properties of Ethyl Alaninate derivatives:

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CNS Activity | Not predicted |

| Toxicity | Low |

Q & A

Q. What synthetic strategies are recommended for constructing the fluorinated tetrahydrofuran core in this compound?

The fluorinated tetrahydrofuran moiety is synthesized via stereoselective fluorination of a preformed sugar-like intermediate. Evidence from analogous compounds (e.g., acetoxy-substituted tetrahydrofuran derivatives) suggests using Lewis acid catalysts (e.g., BF₃·OEt₂) to promote regioselective fluorination at the 4-position . For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed to isolate the (2R,3R,4R,5R)-configuration. Post-fluorination, hydroxyl protection (e.g., tert-butyldimethylsilyl ether) is critical to prevent undesired side reactions during downstream phosphorylation .

Q. How can researchers verify the stereochemical integrity of the dihydropyrimidinone ring during synthesis?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry, as demonstrated in structurally related pyrimidinone derivatives . For routine monitoring, use NMR coupling constants (e.g., for vicinal protons) and NOE experiments to validate spatial arrangements. High-resolution mass spectrometry (HRMS) and chiral HPLC are recommended to assess purity and enantiomeric excess (>98% for pharmacologically relevant studies) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

The compound’s ester and phosphoester linkages are prone to hydrolysis under humid or acidic conditions. Stability studies of similar molecules recommend storage at –20°C in anhydrous DMSO or acetonitrile to minimize degradation . For long-term storage, lyophilization under inert gas (argon) with desiccants (e.g., molecular sieves) is advised. Regular stability testing via HPLC-UV (C18 column, 254 nm) is essential to detect hydrolyzed byproducts .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s mechanism of action in nucleotide analog pathways?

To probe its role as a potential nucleotide analog, design kinetic assays with purified enzymes (e.g., polymerases or kinases) using radiolabeled P-phosphate or fluorescent tags. For example, competitive inhibition studies can quantify IC₅₀ values against natural substrates like ATP or dTTP . Pair this with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions at active sites, focusing on fluorine’s electronegativity and steric effects from the methyl group .

Q. How do stereochemical variations in the L-alaninate moiety impact biological activity?

Synthesize diastereomers (e.g., D-alaninate variant) and compare their cellular uptake (via LC-MS/MS quantification) and target engagement (e.g., Western blot for phosphorylated metabolites). Evidence from pyrrolo[3,2-d]pyrimidine analogs shows that L-configuration enhances membrane permeability by 3–5× compared to D-forms due to compatibility with amino acid transporters .

Q. What analytical methods resolve contradictions in reported metabolic stability data across species?

Discrepancies often arise from interspecies differences in esterase activity. Use in vitro hepatocyte models (human, rat, mouse) with LC-MS-based metabolomics to profile hydrolysis rates. For in vivo validation, administer the compound to knockout mice lacking specific carboxylesterases (e.g., Ces1c) and compare plasma half-lives . Adjust prodrug design (e.g., replacing ethyl with pivaloyloxymethyl groups) to enhance metabolic resistance .

Methodological Recommendations

- Contradiction Resolution: When conflicting data arise (e.g., variable enzyme inhibition), use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and meta-analysis of patent literature (e.g., EP 4374877 A2 for structural analogs) .

- Safety Protocols: Adhere to GHS Category 1 guidelines for acute toxicity (oral LD₅₀ < 50 mg/kg in rats) by using double-glove boxes and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.